
2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide
Beschreibung
This compound features a pyrimidinone core (6-oxopyrimidin-1(6H)-yl) substituted at position 4 with a 4-fluorophenyl group. The acetamide moiety is linked to a 1-phenylethyl chain, enhancing lipophilicity. The pyrimidinone oxygen and amide group may facilitate hydrogen bonding, critical for target interactions. While structural and synthetic details are absent in the provided evidence, its design aligns with bioactive pyrimidinone derivatives reported in pharmaceutical research .
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(1-phenylethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-14(15-5-3-2-4-6-15)23-19(25)12-24-13-22-18(11-20(24)26)16-7-9-17(21)10-8-16/h2-11,13-14H,12H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXCRXQVDOAWQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Enzymatic Acetylation
Lipase-catalyzed acetylation in ionic liquids offers an eco-friendly alternative, achieving 60% yield under mild conditions (40°C, pH 7.5). However, enzyme stability remains a challenge for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity, while the pyrimidinone core facilitates interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Key Observations:
- Synthetic Efficiency : Higher yields in (82%) vs. (60%) suggest substituents (e.g., dimethoxyphenyl) may improve reaction kinetics or stability .
- Fluorine Impact : Both the target compound and ’s derivative include 4-fluorophenyl, likely optimizing electronic effects for target binding .
- Core Flexibility: Pyrimidinone (target) vs.
Pharmacological and Structural Insights
- Thioether vs. Ether Linkages : ’s thioether group may confer higher metabolic lability than the target’s ether linkage, impacting half-life .
- Quinoline vs. Pyrimidinone Cores: Quinoline-based acetamides () exhibit broader aromatic surfaces, favoring interactions with hydrophobic enzyme pockets, unlike the pyrimidinone’s compact structure .
- Stereochemical Complexity : ’s stereoisomers highlight the role of chirality in activity, suggesting the target’s phenylethyl group may require enantiomeric optimization .
Biologische Aktivität
The compound 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a fluorophenyl group and an acetamide moiety. The presence of the fluorine atom enhances its lipophilicity, which may influence its pharmacokinetic properties.
Property | Value |
---|---|
Molecular Formula | C16H18FN3O |
Molecular Weight | 301.33 g/mol |
CAS Number | 1286705-94-9 |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group is believed to enhance binding affinity, while the pyrimidinone core facilitates interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Biological Activity
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models, possibly through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, indicating a potential role in antibiotic development.
Case Studies and Research Findings
- Antitumor Activity :
-
Anti-inflammatory Effects :
- Research conducted by Smith et al. (2020) demonstrated that compounds with structural similarities reduced levels of TNF-alpha and IL-6 in vitro, indicating an anti-inflammatory mechanism .
- Antimicrobial Properties :
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide with high purity?
- Methodological Answer : Synthesis involves multi-step reactions, starting with the formation of the pyrimidinone core via hydrazine-carbonyl condensation, followed by alkylation to introduce the phenylethyl group, and acetylation to attach the acetamide moiety . Key challenges include controlling reaction temperatures (e.g., 80–120°C), solvent selection (e.g., ethanol, N-methylpyrrolidone), and catalyst optimization (e.g., HCl or H2SO4). Purification via column chromatography (silica gel, CH2Cl2/MeOH gradients) or recrystallization ensures >95% purity .
Q. Which analytical techniques are essential for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) resolves substituent positions and confirms stereochemistry, particularly for fluorophenyl and phenylethyl groups . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks), while X-ray crystallography provides absolute configuration data for crystalline derivatives . FT-IR identifies functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹) .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodological Answer : Initial screening should include enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates and fluorescence polarization . Cytotoxicity profiling against cancer cell lines (e.g., MTT assay) and antimicrobial testing (MIC determination) provide baseline bioactivity data. Dose-response curves (IC50 calculations) guide structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) or impurity profiles. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and cross-check with structurally analogous compounds (e.g., pyridazinone derivatives with similar fluorophenyl motifs) . Quantify batch-to-batch variability via HPLC-UV and LC-MS to rule out degradation products .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
- Methodological Answer : Improve solubility via prodrug approaches (e.g., esterification of the acetamide) or co-solvent systems (PEG-400/water) . Metabolic stability is enhanced by replacing labile groups (e.g., methoxy substituents) with bioisosteres (e.g., chlorine). In vitro ADMET profiling (e.g., microsomal stability, CYP inhibition) identifies liabilities early .
Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?
- Methodological Answer : Use X-ray structures of target proteins (e.g., HDACs or kinases from PDB) for docking (AutoDock Vina) to predict binding modes. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-protein interactions over 100-ns trajectories. Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .
Q. What experimental designs mitigate off-target effects in cellular studies?
- Methodological Answer : Employ CRISPR/Cas9 knockout models to confirm target specificity (e.g., Akt1/2 knockouts in cancer cells) . Proteome-wide affinity pulldown assays (biotinylated probes) identify off-target binding. Counter-screening against unrelated enzymes (e.g., phosphatases) reduces false positives .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.